molecular formula C12H10N2O3 B12873714 2-(4-Methylstyryl)-5-nitrooxazole

2-(4-Methylstyryl)-5-nitrooxazole

Cat. No.: B12873714
M. Wt: 230.22 g/mol
InChI Key: WIIPJUDVLRWEHV-VOTSOKGWSA-N
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Description

2-(4-Methylstyryl)-5-nitrooxazole is a nitro-substituted oxazole derivative characterized by a 5-nitrooxazole core and a 4-methylstyryl group at position 2. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is functionalized with a nitro group at position 5, which confers strong electron-withdrawing properties.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole

InChI

InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+

InChI Key

WIIPJUDVLRWEHV-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(4-Methylstyryl)-5-nitrooxazole may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The styryl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(4-Methylstyryl)-5-nitrooxazole, such as amines, halogenated compounds, and other substituted oxazoles.

Scientific Research Applications

2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Influence : The oxazole core in the target compound differs from isoxazole () and thiazole () in electronic and steric properties. Isoxazole’s oxygen-nitrogen adjacency increases polarity compared to oxazole, while thiazole’s sulfur atom enhances lipophilicity .
  • Substituent Effects: The 4-methylstyryl group in the target compound likely increases planarity and conjugation compared to alkyl or alkoxy substituents in analogs, affecting solubility and reactivity. For example, ’s tetrazole-linked isoxazole derivatives exhibit antirhnoviral activity, suggesting nitro positioning (3-nitrophenyl vs. 5-nitrooxazole) may critically influence bioactivity .

Physicochemical and Functional Properties

Table 2: Inferred Property Comparison

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications
2-(4-Methylstyryl)-5-nitrooxazole ~258.3 (estimated) Low (due to styryl group) Materials science (conjugated systems)
2-Amino-5-nitrothiazole 145.15 Moderate (polar groups) Antiparasitic agents
2-iso-Propyl-4-ethyl-5-methyloxazole 153.23 High (alkyl substituents) Fragrance/agrochemical intermediates

Key Observations :

  • Solubility: The styryl group in the target compound reduces polarity compared to ’s alkyl-substituted oxazole, which is more soluble in nonpolar solvents .
  • Electronic Effects: The 5-nitro group in oxazole/thiazole derivatives enhances electrophilicity, facilitating nucleophilic substitutions. However, in thiazoles (), the amino group at position 2 balances reactivity, enabling drug-target interactions .

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